An In-depth Technical Guide to Epinephrine Sulfonic Acid-d3
An In-depth Technical Guide to Epinephrine Sulfonic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Epinephrine (B1671497) Sulfonic Acid-d3. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Core Chemical Properties
Epinephrine Sulfonic Acid-d3 is the deuterated form of Epinephrine Sulfonic Acid, a known degradation product of epinephrine. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analyses of epinephrine and its related substances by mass spectrometry-based methods.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1346604-55-4 | [2][3][4] |
| Molecular Formula | C₉H₁₀D₃NO₅S | [2][3][5] |
| Molecular Weight | 250.29 g/mol | [2][3][6] |
| Exact Mass | 250.07027393 Da | [6] |
| Melting Point | 169 °C | [3] |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid | [6] |
| Synonyms | 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid, 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]-α-toluenesulfonic Acid | [4][6] |
| Computed XLogP3 | -4.1 | [6] |
| Topological Polar Surface Area | 115 Ų | [6] |
| Storage Temperature | 2-8°C Refrigerator | [4] |
Synthesis and Formation
Epinephrine Sulfonic Acid is not typically synthesized as a primary therapeutic agent but is rather formed as a degradation product in pharmaceutical formulations of epinephrine.[6] This formation is particularly prevalent in solutions containing sulfite (B76179) antioxidants, such as sodium metabisulfite, which are added to prevent oxidation.[7][8]
The reaction involves the direct sulfonation of the epinephrine molecule, where the sulfite ion attacks the benzylic carbon.[6] The rate of this degradation is influenced by factors such as temperature, pH, and the concentration of sulfites.[6][7] An optimal pH range of approximately 3 to 4 has been shown to enhance the stability of epinephrine solutions.[6]
Experimental Protocols: Analytical Methodologies
Epinephrine Sulfonic Acid-d3 is primarily used as an internal standard in the quantitative analysis of epinephrine and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been developed for the separation and quantification of epinephrine and epinephrine sulfonic acid. These methods often utilize reversed-phase chromatography coupled with UV or electrochemical detection.[5][9][10]
A representative HPLC method is described below:
-
Column: A reversed-phase column with both acidic and basic embedded ion-pairing groups (e.g., Primesep AB, 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water containing an acidic buffer (e.g., 0.25% H₃PO₄) is often used.[11] Another approach uses a combination of Primesep 100 and Primesep SB columns with a mobile phase of acetonitrile and water with an ammonium (B1175870) formate (B1220265) buffer, which is compatible with mass spectrometry.[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Detection: UV detection at 280 nm is a common method for quantitation.[11] Electrochemical detection can also be employed for enhanced sensitivity and selectivity.[5][9]
Metabolic and Degradation Pathways
While Epinephrine Sulfonic Acid is a known degradation product in pharmaceutical preparations, the primary metabolic pathways of endogenous epinephrine in the body involve enzymatic degradation by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1] These enzymes convert epinephrine into its main metabolites, metanephrine (B195012) and vanillylmandelic acid (VMA), which are then excreted in the urine.[3]
The following diagram illustrates the major metabolic pathway of epinephrine.
Caption: Metabolic pathway of epinephrine.
The formation of Epinephrine Sulfonic Acid, particularly in pharmaceutical solutions, represents a chemical degradation pathway rather than a primary biological metabolic route.
Caption: Formation of Epinephrine Sulfonic Acid.
References
- 1. Epinephrine | Description, Production, & Function | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Epinephrine Sulfonic Acid | 26405-77-6 | Benchchem [benchchem.com]
- 7. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2019162892A1 - Stable injectable compositions of epinephrine - Google Patents [patents.google.com]
- 9. An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection [justc.ustc.edu.cn]
- 10. Stability-indicating high-performance liquid chromatographic analysis of lidocaine hydrochloride and lidocaine hydrochloride with epinephrine injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HPLC Separation of Epinephrine and Epinephrine Sulfonate | SIELC Technologies [sielc.com]
